molecular formula C24H24BrN3O3 B304107 N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304107
M. Wt: 482.4 g/mol
InChI Key: JHXAZAQEGNAREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound that has gained significant attention in scientific research. It is a synthetic molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, which play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been found to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential use in treating various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various scientific research applications.

Future Directions

There are several future directions for N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide research. One direction is to further study its mechanism of action to optimize its use in treating various diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 4-ethoxyphenylacetic acid with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of thionyl chloride, followed by the reaction with 5-bromo-2-pyridinamine. The resulting product is then purified using column chromatography to obtain N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been found to have antitumor, anti-inflammatory, and antibacterial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H24BrN3O3/c1-3-31-17-10-7-15(8-11-17)22-21(24(30)28-20-12-9-16(25)13-26-20)14(2)27-18-5-4-6-19(29)23(18)22/h7-13,22,27H,3-6H2,1-2H3,(H,26,28,30)

InChI Key

JHXAZAQEGNAREI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Origin of Product

United States

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